1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole

Description

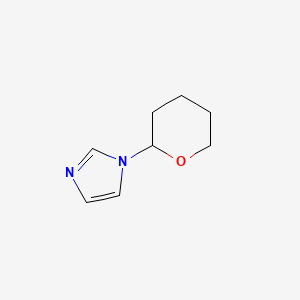

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(oxan-2-yl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-6-11-8(3-1)10-5-4-9-7-10/h4-5,7-8H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAZJODSQOTFJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole

Abstract

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic use of protecting groups is fundamental to the successful construction of complex molecular architectures. The imidazole moiety, a ubiquitous heterocycle in pharmacologically active compounds, often requires temporary masking of its acidic N-H proton to prevent unwanted side reactions or to direct subsequent functionalization. The tetrahydropyranyl (THP) group stands out as a robust and versatile protecting group for this purpose. This technical guide provides an in-depth analysis of the synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole, detailing the underlying reaction mechanism, a field-tested experimental protocol, characterization data, and deprotection strategies. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this critical transformation.

The Strategic Imperative for THP Protection of Imidazole

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its N-H proton is nucleophilic and acidic enough to interfere with a wide range of reactions, including organometallic additions, strong bases, and various coupling reactions. Protecting this nitrogen is therefore often a prerequisite for further molecular elaboration.

Why Choose the Tetrahydropyranyl (THP) Group?

The THP group, installed via reaction with 3,4-dihydro-2H-pyran (DHP), is an acetal that offers a compelling balance of properties:

-

Stability: It is highly stable to strongly basic conditions, organometallic reagents (e.g., Grignards, organolithiums), hydride reducing agents, and many oxidizing conditions.[1][2][3]

-

Ease of Introduction: The protection reaction is typically high-yielding and proceeds under mild acidic catalysis.[1]

-

Facile Cleavage: The THP group is readily removed under mild acidic conditions, often with high selectivity.[1][2]

However, a key consideration is that the introduction of the THP group creates a new stereocenter at the anomeric carbon (C2 of the pyran ring), which can lead to a mixture of diastereomers if the substrate is already chiral.[3][4] For an achiral molecule like imidazole, this results in a racemate.

The Core Mechanism: Acid-Catalyzed Acetal Formation

The synthesis of 1-(THP)-1H-imidazole is a classic example of an acid-catalyzed addition of a nucleophile (imidazole) to a vinyl ether (DHP). The reaction proceeds through a resonance-stabilized oxocarbenium ion intermediate, which is the key to its efficiency.[1][4]

The mechanistic steps are as follows:

-

Protonation of DHP: A catalytic amount of acid protonates the double bond of 3,4-dihydro-2H-pyran.

-

Formation of the Oxocarbenium Ion: This protonation generates a highly reactive, resonance-stabilized oxocarbenium ion intermediate. This intermediate is electrophilic at the anomeric carbon.

-

Nucleophilic Attack: The nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: A final deprotonation step releases the product, 1-(THP)-1H-imidazole, and regenerates the acid catalyst.[1]

References

An In-depth Technical Guide to THP-Protected Imidazole: Synthesis, Deprotection, and Applications in Modern Organic Chemistry

This guide provides a comprehensive technical overview of 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole, a critical intermediate in contemporary organic synthesis. We will delve into the strategic considerations for employing the tetrahydropyranyl (THP) group for the protection of the imidazole nucleus, detail robust experimental protocols for its installation and removal, and explore its applications in the synthesis of complex molecules, particularly within the realm of drug discovery and development.

The Strategic Imperative for Imidazole Protection: The Role of the THP Group

The imidazole ring is a ubiquitous heterocyclic motif found in a vast array of biologically active molecules and pharmaceuticals.[1][2][3] Its unique electronic properties, including its aromaticity and amphoteric nature, make it a versatile component in molecular design.[3] However, the acidic proton on the N-1 nitrogen (pKa ≈ 14.5) can interfere with a variety of common synthetic transformations, such as metal-catalyzed cross-coupling reactions, organometallic additions, and strong base-mediated processes.[3] This necessitates the use of a protecting group to mask the reactive N-H functionality, thereby enabling the desired chemical manipulations on other parts of the molecule.

The tetrahydropyranyl (THP) group has emerged as a valuable tool for the protection of imidazoles due to a confluence of favorable characteristics:

-

Ease of Introduction and Cleavage: The THP group can be readily introduced under mild acidic conditions and subsequently removed with facility, also under acidic conditions.[4][5]

-

Stability: THP-protected imidazoles exhibit excellent stability across a broad spectrum of non-acidic reaction conditions, including exposure to organometallic reagents, hydrides, and strong bases.[4][6][7]

-

Cost-Effectiveness: The primary reagent for THP protection, 3,4-dihydro-2H-pyran (DHP), is an inexpensive and readily available commodity chemical.[5][8]

-

Enhanced Solubility: The presence of the THP group can improve the solubility of imidazole-containing intermediates in organic solvents.[5][8][9][10]

It is crucial to acknowledge a key stereochemical consequence of THP protection: the creation of a new stereocenter at the anomeric carbon of the tetrahydropyran ring.[4][6] For chiral imidazole substrates, this results in the formation of diastereomers, which may complicate purification and spectroscopic analysis.[4][6]

Diagram 1: Structure of this compound

Caption: Chemical structure of this compound.

Synthesis of THP-Protected Imidazole

The standard method for the N-protection of imidazole with a THP group involves the acid-catalyzed reaction of imidazole with 3,4-dihydro-2H-pyran (DHP).

Diagram 2: Synthesis of THP-Protected Imidazole Workflow

Caption: Generalized workflow for the synthesis of THP-protected imidazole.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

-

Imidazole

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Pyridinium p-toluenesulfonate (PPTS)

-

Anhydrous dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a solution of imidazole (1.0 eq) in anhydrous CH₂Cl₂ (or THF) is added 3,4-dihydro-2H-pyran (1.2-1.5 eq).

-

Catalyst Addition: A catalytic amount of p-TsOH·H₂O (0.01-0.05 eq) or PPTS (0.05-0.1 eq) is added to the stirred solution at room temperature.[4] PPTS is often preferred for acid-sensitive substrates due to its lower acidity.[4]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting imidazole is consumed (typically 1-4 hours).

-

Workup: The reaction mixture is quenched by the addition of saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Deprotection of the THP Group

The removal of the THP group from the imidazole nitrogen is typically achieved under acidic conditions, regenerating the N-H bond.

Diagram 3: Deprotection of THP-Protected Imidazole Workflow

Caption: Generalized workflow for the deprotection of THP-protected imidazole.

Experimental Protocol: Deprotection of this compound

The choice of acid and solvent is critical and should be tailored to the stability of the functional groups present in the substrate.

Materials:

-

This compound derivative

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), Hydrochloric acid (HCl) in an organic solvent, or Trifluoroacetic acid (TFA)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base

-

Ethyl acetate or other suitable organic solvent for extraction

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: The THP-protected imidazole derivative (1.0 eq) is dissolved in an alcohol solvent such as methanol or ethanol.

-

Acid Addition: A catalytic amount of a strong acid like p-TsOH·H₂O (0.1-0.2 eq) is added, or the solution is treated with a dilute solution of HCl in an organic solvent or a low concentration of TFA.[4][5][11] The reaction is typically initiated at 0 °C and allowed to warm to room temperature.

-

Reaction Monitoring: The deprotection is monitored by TLC for the disappearance of the starting material and the appearance of the more polar deprotected product.

-

Workup: Upon completion, the reaction is carefully neutralized with a base such as saturated aqueous NaHCO₃ solution. The bulk of the organic solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by an appropriate method (e.g., crystallization or column chromatography) to yield the deprotected imidazole.

Applications in Drug Development and Organic Synthesis

The utility of THP-protected imidazole as a synthetic intermediate is demonstrated in various multi-step syntheses. A key application is in the regioselective functionalization of the imidazole ring. For example, after N-1 protection with THP, the C-2 position can be selectively deprotonated with a strong base (e.g., n-butyllithium) and then reacted with an electrophile.[12] Subsequent deprotection of the THP group furnishes a C-2 substituted imidazole.

Diagram 4: Regioselective Functionalization of Imidazole

Caption: Logical workflow for the regioselective C-2 functionalization of imidazole using THP protection.

This strategy is invaluable in the synthesis of pharmaceuticals where a substituted imidazole core is required. For instance, in the development of certain kinase inhibitors or anti-inflammatory agents, the precise placement of substituents on the imidazole ring is critical for biological activity.[13][14] The THP group provides a robust and reliable method to direct these substitutions.

Furthermore, THP-protected imidazole boronic acid pinacol esters have become important building blocks in Suzuki cross-coupling reactions, enabling the formation of C-C bonds and the synthesis of complex aryl- and heteroaryl-substituted imidazoles.[12][15]

Summary of Key Reaction Parameters

| Parameter | THP Protection | THP Deprotection |

| Primary Reagent | 3,4-Dihydro-2H-pyran (DHP) | Protic Acid (e.g., p-TsOH, HCl, TFA) |

| Catalyst/Conditions | Catalytic p-TsOH, PPTS | Catalytic or stoichiometric acid |

| Solvent | Anhydrous aprotic (CH₂Cl₂, THF) | Protic (MeOH, EtOH) |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Key Considerations | Anhydrous conditions, potential for diastereomer formation | Substrate acid sensitivity, careful neutralization |

Conclusion

The tetrahydropyranyl group is a highly effective and practical choice for the protection of the imidazole N-H. Its ease of installation and removal, coupled with its stability to a wide range of reaction conditions, has solidified its role as a workhorse protecting group in organic synthesis. For researchers and professionals in drug development, a thorough understanding of the principles and protocols governing the use of THP-protected imidazole is essential for the efficient and successful synthesis of complex, biologically active molecules. The methodologies outlined in this guide provide a solid foundation for the application of this versatile synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. THP Protection - Common Conditions [commonorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 14. Structural modifications and biomedical applications of π-extended, π-fused, and non-fused tetra-substituted imidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 15. This compound-5-boronic acid pinacol ester [oakwoodchemical.com]

An In-Depth Technical Guide to the Structure, Synthesis, and Application of 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole

Abstract

This technical guide provides a comprehensive examination of 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole, a pivotal intermediate in modern organic synthesis and drug development. The imidazole moiety is a cornerstone of numerous biologically active molecules, but its inherent reactivity, particularly the acidic N-H proton, necessitates a robust protection strategy to achieve regioselective functionalization.[1][2] The tetrahydropyranyl (THP) group serves as an effective and versatile protecting group, masking the imidazole nitrogen under a wide range of reaction conditions. This document delineates the molecule's structural architecture, including stereochemical considerations, and provides a detailed analysis of its synthesis and deprotection mechanisms. Furthermore, we explore its spectroscopic signature for structural confirmation and present field-proven experimental protocols. The guide culminates in a discussion of its strategic application in multi-step synthesis, underscoring its value to researchers, scientists, and professionals in drug discovery.

Introduction: The Strategic Imperative for N-Protection in Imidazole Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules like the amino acid histidine and the neurotransmitter histamine.[2] Its derivatives exhibit a vast spectrum of pharmacological activities, including antifungal, anticancer, and antihypertensive properties.[2][3][4] However, the synthetic utility of the imidazole ring is complicated by its amphoteric nature.[5][6] The pyrrolic N-H proton is acidic (pKa ≈ 14.5) and readily deprotonated by bases, while the pyridinic nitrogen is basic (pKa of conjugate acid ≈ 7.0), making it susceptible to protonation or coordination.[5]

This dual reactivity precludes many standard synthetic transformations, such as organometallic reactions (e.g., Grignard or lithiation), which would be quenched by the acidic proton. Therefore, transiently masking the N-H functionality with a protecting group is a critical strategic step. The ideal protecting group must be:

-

Easy and inexpensive to install.

-

Stable to the desired reaction conditions.

-

Readily removable under mild conditions that do not affect other functional groups.

The tetrahydropyranyl (THP) group fulfills these criteria exceptionally well. It is renowned for its stability in basic, nucleophilic, and reductive environments, making 1-(THP)-1H-imidazole a key building block for the synthesis of complex, highly functionalized imidazole derivatives.[7][8]

Molecular Architecture and Physicochemical Properties

The structure of this compound consists of a planar, aromatic imidazole ring linked via a nitrogen atom (N-1) to the C-2 position of a saturated tetrahydropyran ring. This N-C bond forms an N,O-acetal (or aminal-like) linkage, which is key to both its stability and its eventual removal.

Key Structural Features:

-

Imidazole Ring: An aromatic 6-π-electron system that imparts significant chemical stability.

-

Tetrahydropyran (THP) Ring: A saturated six-membered heterocycle, typically existing in a stable chair conformation.

-

Stereochemistry: The C-2 carbon of the THP ring is a chiral center. The introduction of the THP group onto the achiral imidazole ring results in a racemic mixture of two enantiomers. If the parent molecule contains another stereocenter, this process will generate a mixture of diastereomers, which can complicate purification and spectroscopic analysis.[7] This is a critical consideration during synthetic planning.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 161014-15-9 | [9] |

| Molecular Formula | C₈H₁₂N₂O | [9] |

| Molecular Weight | 152.19 g/mol | [9] |

| Appearance | Typically a solid or oil |

Synthesis: Formation of the N-THP Linkage

The most common and efficient method for synthesizing 1-(THP)-1H-imidazole is the acid-catalyzed addition of imidazole to 3,4-dihydro-2H-pyran (DHP).

Mechanism of Protection

The causality behind this reaction lies in the activation of DHP by an acid catalyst, such as p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS). PPTS is often preferred for sensitive substrates due to its milder acidity. The mechanism proceeds via two key steps:

-

Carbocation Formation: The acid protonates the oxygen atom of the DHP enol ether, generating a resonance-stabilized oxocarbenium ion. This intermediate is highly electrophilic at the C-2 position.

-

Nucleophilic Attack: The N-1 nitrogen of the imidazole ring acts as a nucleophile, attacking the electrophilic C-2 of the activated DHP. Subsequent deprotonation of the imidazole nitrogen regenerates the acid catalyst and yields the final N-THP protected product.[7]

Caption: Mechanism of acid-catalyzed THP protection of imidazole.

Experimental Protocol: Synthesis

Causality Statement: This protocol utilizes PPTS as a mild acid catalyst to prevent potential side reactions or degradation of acid-sensitive substrates. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the reactants.

-

Setup: To a flame-dried round-bottom flask under an argon atmosphere, add imidazole (1.0 eq).

-

Dissolution: Dissolve the imidazole in anhydrous dichloromethane (DCM).

-

Reagent Addition: Add 3,4-dihydro-2H-pyran (1.2 eq) to the solution, followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imidazole is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 1-(THP)-1H-imidazole.

Structural Elucidation: A Spectroscopic Analysis

Confirming the successful formation of the target structure is a self-validating step in any protocol. A combination of spectroscopic methods provides an unambiguous fingerprint of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum is the most informative tool for confirming THP protection. The key diagnostic signal is the disappearance of the broad N-H singlet from the starting imidazole and the appearance of a complex set of signals corresponding to the new THP group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Imidazole H2 | ~7.8 - 8.1 | Singlet (s) | Deshielded proton adjacent to two nitrogen atoms. |

| Imidazole H4/H5 | ~7.2 - 7.4 | Singlets (s) or Doublets (d) | Aromatic protons of the imidazole ring. |

| Anomeric H (N-CH-O) | ~5.4 - 5.6 | Doublet of doublets (dd) | The most deshielded proton on the THP ring, characteristic of the acetal linkage.[10] |

| THP Methylene (O-CH₂) | ~3.6 - 4.1 | Multiplet (m) | Diastereotopic protons adjacent to the ring oxygen. |

| THP Methylene (other CH₂) | ~1.6 - 2.2 | Multiplet (m) | Remaining six protons on the saturated THP ring, often overlapping in a complex pattern.[10] |

Infrared (IR) Spectroscopy

IR spectroscopy provides clear evidence of the protection event by monitoring the N-H bond.

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| N-H Stretch | ~3100 - 3400 (Broad) | Absent in the product. Its disappearance is a primary indicator of successful N-protection.[11] |

| C-H Aromatic | ~3000 - 3100 | Present in both reactant and product. |

| C-H Aliphatic | ~2850 - 2960 | Stronger in the product due to the addition of the THP ring. |

| C-O Stretch | ~1050 - 1150 | Strong absorption, characteristic of the acetal C-O bonds in the THP ring. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the product and can reveal structural information through fragmentation patterns.

-

Expected Molecular Ion: For C₈H₁₂N₂O, the expected [M]⁺ or [M+H]⁺ would be observed at m/z 152 or 153, respectively.

-

Key Fragmentation: A common fragmentation pathway is the cleavage of the N-C bond between the two rings, leading to fragments corresponding to the imidazole cation (m/z 68) and the oxocarbenium ion from DHP (m/z 85).

Synthetic Utility and Applications

The primary purpose of forming 1-(THP)-1H-imidazole is to unlock synthetic pathways that are incompatible with the free N-H group. Its stability to bases and organometallics is its greatest asset.[7]

A principal application is the regioselective functionalization of the imidazole ring via lithiation. The C-2 proton of imidazole is the most acidic carbon proton, but its direct deprotonation is often complicated. With the N-1 position blocked, a strong base like n-butyllithium (n-BuLi) can cleanly deprotonate the C-2 position to form a potent nucleophile. This lithiated intermediate can then be trapped with a wide variety of electrophiles.

Caption: Synthetic workflow for C-2 functionalization of imidazole.

This strategy is a cornerstone in the synthesis of pharmaceuticals, allowing for the controlled construction of complex imidazole-containing active pharmaceutical ingredients (APIs).[12][13]

Deprotection: Reclaiming the N-H Bond

The removal of the THP group is as critical as its installation. The N,O-acetal linkage is labile under acidic conditions, allowing for a clean and efficient deprotection.

Mechanism of Deprotection

The deprotection is the mechanistic reverse of the protection reaction. It is an acid-catalyzed hydrolysis.

-

Protonation: The ether oxygen of the THP ring is protonated by an acid source.

-

Ring Opening: The protonated ether collapses, cleaving the C-O bond and reforming the stable imidazole ring as the leaving group. This generates the same resonance-stabilized oxocarbenium ion seen during the protection step.

-

Trapping: The carbocation is trapped by a nucleophile present in the medium (typically water or an alcohol solvent) to form a harmless byproduct.[7]

Caption: Mechanism of acid-catalyzed THP deprotection.

Experimental Protocol: Deprotection

Causality Statement: This protocol uses p-toluenesulfonic acid in methanol. Methanol serves as both the solvent and the nucleophile to trap the carbocation byproduct, facilitating an efficient reaction and straightforward purification.

-

Setup: Dissolve the 1-(THP)-1H-imidazole derivative (1.0 eq) in methanol (MeOH).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 eq).

-

Reaction: Stir the solution at room temperature. Monitor the reaction by TLC for the disappearance of the starting material (typically 1-2 hours).

-

Workup: Neutralize the acid by adding a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate.

-

Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by either recrystallization or flash column chromatography to yield the deprotected imidazole.

Alternative, milder deprotection conditions, such as using lithium chloride in aqueous DMSO, can be employed for substrates with other acid-sensitive functional groups.[14]

Conclusion

This compound is more than a mere chemical structure; it is a strategic solution to a fundamental challenge in synthetic chemistry. By temporarily converting the reactive N-H bond into a stable N,O-acetal, the THP group enables chemists to perform a wide array of transformations on the imidazole core that would otherwise be impossible. Understanding its structure, the mechanisms of its formation and cleavage, and its spectroscopic characteristics is essential for its effective use. The protocols and insights provided in this guide equip researchers in drug development and organic synthesis with the foundational knowledge to confidently employ this versatile intermediate in the creation of novel and complex molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. jopir.in [jopir.in]

- 3. rjptonline.org [rjptonline.org]

- 4. jchemrev.com [jchemrev.com]

- 5. Imidazole - Wikipedia [en.wikipedia.org]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | 161014-15-9 [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols [organic-chemistry.org]

An In-depth Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole

CAS Number: 161014-15-9

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole, a critical N-protected imidazole intermediate in modern organic synthesis. The tetrahydropyranyl (THP) group serves as a robust and easily removable protecting group for the acidic N-H proton of the imidazole ring, enabling a wide range of subsequent chemical transformations that would otherwise be unfeasible. This document details the synthesis, physicochemical properties, key synthetic applications, and deprotection methodologies for this compound. The protocols and mechanistic discussions are designed for researchers, chemists, and drug development professionals, emphasizing the causality behind experimental choices to ensure reproducibility and methodological soundness.

Introduction: The Strategic Role of N-Protection in Imidazole Chemistry

The imidazole nucleus is a ubiquitous scaffold in pharmaceuticals, natural products, and materials science.[1] Its unique electronic structure, featuring an acidic pyrrole-like nitrogen (N-1) and a basic pyridine-like nitrogen (N-3), makes it a versatile building block.[2] However, the presence of the acidic N-H proton (pKa ≈ 14.5) often complicates synthetic routes by interfering with organometallic reagents, strong bases, and various electrophiles.[2]

To overcome this challenge, a "protecting group" strategy is employed. The ideal protecting group for the imidazole N-H should be:

-

Easy and inexpensive to install in high yield.

-

Stable to a wide range of reaction conditions.

-

Readily removable under mild conditions that do not affect other functional groups.

The tetrahydropyranyl (THP) group fulfills these criteria admirably. It forms a stable acetal with the imidazole nitrogen, effectively masking the acidic proton.[3] This guide focuses specifically on the synthesis and utility of 1-(THP)-1H-imidazole, a cornerstone intermediate for the regioselective functionalization of the imidazole ring.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.

Core Properties

The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 161014-15-9 | [4] |

| Molecular Formula | C₈H₁₂N₂O | [4] |

| Molecular Weight | 152.19 g/mol | [4] |

| Appearance | Colorless to yellow liquid/oil | Inferred from properties |

| Boiling Point | ~105-110 °C at 0.5 mmHg | Predicted |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, CH₃OH) | General chemical knowledge |

Spectroscopic Characterization

Verification of the compound's identity and purity is achieved through spectroscopic analysis. While a specific experimental spectrum for this exact compound is not publicly available, the expected NMR shifts can be reliably predicted based on extensive data from closely related structures, such as THP-protected pyrazoles and benzimidazoles.[5][6]

| Nucleus | Expected Chemical Shift (δ, ppm) | Rationale |

| ¹H NMR | ||

| Imidazole H2 | ~7.8-8.0 (s) | Deshielded proton between two nitrogen atoms. |

| Imidazole H4/H5 | ~7.1-7.3 (d, d) | Aromatic protons on the imidazole ring. |

| THP H2' (anomeric) | ~5.4-5.6 (dd) | Acetal proton, characteristically downfield. |

| THP H6' (axial) | ~4.0-4.2 (m) | Methylene proton adjacent to the ring oxygen. |

| THP H6' (equatorial) | ~3.6-3.8 (m) | Methylene proton adjacent to the ring oxygen. |

| THP H3', H4', H5' | ~1.5-2.2 (m) | Methylene protons of the THP ring. |

| ¹³C NMR | ||

| Imidazole C2 | ~137-139 | Carbon between two nitrogen atoms. |

| Imidazole C4 | ~129-131 | |

| Imidazole C5 | ~118-120 | |

| THP C2' (anomeric) | ~87-89 | Acetal carbon, characteristically downfield. |

| THP C6' | ~67-69 | Carbon adjacent to the ring oxygen. |

| THP C3', C4', C5' | ~30, ~25, ~22 | Alkane carbons of the THP ring. |

Safety and Handling

No specific safety data sheet (SDS) is available for CAS number 161014-15-9. Therefore, the compound must be handled with the precautions appropriate for its constituent parts: imidazole and dihydropyran. Imidazole is classified as harmful if swallowed, causes severe skin burns and eye damage, and is suspected of damaging the unborn child.

-

Engineering Controls: Use only in a well-ventilated chemical fume hood. Ensure easy access to an eyewash station and safety shower.[7][8]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile or neoprene gloves.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep away from sources of ignition and strong acids, which will catalyze a potentially exothermic deprotection.

-

Storage: Store in a tightly sealed container in a cool, dry place away from acids and oxidizing agents.

Synthesis and Deprotection Protocols

The utility of a protecting group is defined by the ease and efficiency of its installation and removal. The THP group excels in both regards.

Synthesis of 1-(THP)-1H-imidazole

The standard method for N-protection of imidazole with a THP group is the acid-catalyzed addition of imidazole to 3,4-dihydro-2H-pyran (DHP).

This protocol is a representative procedure based on standard methods for the THP protection of N-heterocycles.[3]

-

Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add imidazole (6.81 g, 100 mmol) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (100 mL).

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (10.0 mL, 110 mmol, 1.1 equivalents) dropwise to the stirred solution.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (~190 mg, 1 mmol, 0.01 equivalents).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature while stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imidazole is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude material, typically a pale yellow oil, can be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure this compound.

Deprotection of 1-(THP)-1H-imidazole

The THP group is readily cleaved under mild acidic conditions, regenerating the parent imidazole. The choice of acid and solvent is crucial to ensure compatibility with other functional groups in the molecule.

This protocol is a representative procedure based on methods for THP deprotection.[1][10][11]

-

Preparation: Dissolve 1-(THP)-1H-imidazole (1.52 g, 10 mmol) in methanol (20 mL) in a 50 mL round-bottom flask with a magnetic stir bar.

-

Acidification: Add 2M aqueous hydrochloric acid (HCl) (1 mL) or a catalytic amount of p-TsOH·H₂O (~190 mg, 1 mmol).

-

Reaction: Stir the solution at room temperature. Monitor the reaction by TLC for the disappearance of the starting material (typically 1-3 hours).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Isolation: Dilute the residue with water (20 mL) and basify to pH 8-9 with a saturated aqueous NaHCO₃ solution or 1M NaOH.

-

Extraction: Extract the aqueous solution with a suitable organic solvent like ethyl acetate or DCM (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the pure imidazole product.

Key Synthetic Applications: C2-Lithiation and Functionalization

The primary value of 1-(THP)-1H-imidazole is its role as a precursor to 2-lithiated imidazole. The C2 proton of imidazole is the most acidic carbon-bound proton, but its pKa is too high for deprotonation by common bases when the N-H is present. Protecting the N-1 position with the THP group facilitates clean deprotonation at C2 using a strong organolithium base, such as n-butyllithium (n-BuLi). The resulting 2-lithio-1-(THP)-imidazole is a powerful nucleophile that can react with a wide array of electrophiles.

Mechanism and Workflow Diagram

References

- 1. WO2016162604A1 - Process for the preparation of androgen receptor antagonists and intermediates thereof - Google Patents [patents.google.com]

- 2. Imidazole - Wikipedia [en.wikipedia.org]

- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 161014-15-9 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. mmbio.byu.edu [mmbio.byu.edu]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. US10189789B2 - Process for the preparation of androgen receptor antagonists and intermediates thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 1-(Tetrahydropyran-2-yl)-1H-imidazole (THP-imidazole)

Abstract

1-(Tetrahydropyran-2-yl)-1H-imidazole, commonly referred to as THP-imidazole, is a critical heterocyclic compound widely utilized in organic synthesis, particularly as a protected form of imidazole. The tetrahydropyranyl (THP) group serves as a stable yet readily cleavable protecting group for the imidazole nitrogen, enabling a wide range of chemical transformations that would otherwise be incompatible with the reactive N-H bond of the parent imidazole. Understanding the physical properties of THP-imidazole is paramount for its effective handling, reaction optimization, purification, and formulation in various applications, including pharmaceutical development. This guide provides a comprehensive analysis of the core physical properties of THP-imidazole, detailing experimental methodologies for their determination and discussing the implications for researchers and drug development professionals.

Introduction: The Role and Importance of THP-imidazole

Imidazole is a fundamental five-membered aromatic heterocycle present in numerous biologically vital molecules, including the amino acid histidine and nucleic acids. Its unique electronic structure, amphoteric nature, and hydrogen-bonding capability make it a privileged scaffold in medicinal chemistry, frequently appearing in active pharmaceutical ingredients (APIs). However, the acidic proton on the imidazole nitrogen (pKa ≈ 14.5) and the basic lone pair on the other nitrogen (pKa of conjugate acid ≈ 7) can interfere with many synthetic reactions, such as those involving strong bases, organometallics, or electrophilic reagents.

The introduction of a tetrahydropyranyl (THP) protecting group masks the reactive N-H functionality, rendering the molecule stable to a broad spectrum of non-acidic conditions. The THP group's utility stems from its ease of introduction, general stability, and straightforward removal under mild acidic conditions. This stability profile makes THP-imidazole an indispensable intermediate in the multi-step synthesis of complex molecules, particularly in the development of novel therapeutics. A thorough characterization of its physical properties is therefore not merely academic but a practical necessity for process development, scalability, and quality control.

Molecular Structure and Conformation

The foundational physical properties of a molecule are dictated by its structure. THP-imidazole consists of a planar imidazole ring attached via a nitrogen atom to the anomeric carbon (C-2) of a non-planar, saturated tetrahydropyran ring.

Caption: Chemical structure of 1-(Tetrahydropyran-2-yl)-1H-imidazole.

Key Structural Features:

-

Chiral Center: The attachment of the THP group to the imidazole nitrogen creates a new stereocenter at the C-2 position of the pyran ring. This means that THP-imidazole is a racemic mixture. This is a critical consideration in drug development, as diastereomers can form when it reacts with other chiral molecules, potentially complicating purification and analysis.

-

Conformation: The THP ring typically adopts a chair conformation to minimize steric strain. This conformational flexibility can influence the molecule's crystal packing and solubility.

-

Molecular Formula: C₈H₁₂N₂O

-

Molecular Weight: 152.19 g/mol

Core Physicochemical Properties

A quantitative understanding of physicochemical properties is essential for predicting a compound's behavior in various environments, from a reaction flask to a biological system.

| Property | Value | Source(s) |

| Appearance | Colorless to slightly yellow clear liquid | |

| Boiling Point | 65 °C at 1 mmHg | |

| Density | ~1.08 - 1.09 g/mL at 25 °C | |

| Refractive Index (n20/D) | ~1.50 - 1.51 |

Thermal Properties: Boiling Point

The boiling point provides insight into the volatility of the compound and the strength of its intermolecular forces. As a liquid at room temperature, THP-imidazole's boiling point is typically measured under reduced pressure to prevent decomposition at high temperatures. The reported value of 65 °C at 1 mmHg indicates moderate volatility.

Causality and Experimental Insight:

-

Why Vacuum Distillation? Imidazole-containing compounds can be susceptible to thermal degradation. Applying a vacuum lowers the boiling point, allowing for purification via distillation at a temperature that minimizes the risk of decomposition.

-

Intermolecular Forces: The primary intermolecular forces for THP-imidazole are dipole-dipole interactions due to the polar C-N and C-O bonds and the overall molecular dipole. Unlike unprotected imidazole, it lacks the strong hydrogen bonding capability, resulting in a lower boiling point than might be expected for a molecule of its size with two nitrogen atoms.

Solubility Profile

Solubility is a critical parameter in drug development, directly influencing bioavailability, formulation, and purification strategies. While specific quantitative data is sparse in publicly available literature, the structural features of THP-imidazole allow for a qualitative assessment.

-

Polar Aprotic Solvents: Expected to be highly soluble in solvents like dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF) due to its moderate polarity. These are common solvents for its synthesis and use in subsequent reactions.

-

Polar Protic Solvents: Likely soluble in alcohols like methanol and ethanol.

-

Water: Solubility in water is expected to be limited. While the molecule contains polar ether and imidazole functionalities, the overall structure has significant nonpolar hydrocarbon character. The parent imidazole is very soluble in water due to hydrogen bonding. The THP group, by masking the N-H and adding a bulky, relatively nonpolar group, significantly reduces aqueous solubility.

-

Nonpolar Solvents: Limited solubility is expected in nonpolar solvents such as hexanes or toluene.

The shake-flask method (OECD Guideline 105) is a standard protocol for determining water solubility.

Caption: Standard workflow for the shake-flask solubility determination method.

Protocol Justification:

-

Excess Solute (A): Ensures that a saturated solution is achieved, which is the definition of solubility.

-

Constant Temperature & Agitation (B): Guarantees that the system reaches thermodynamic equilibrium. 24 hours is a standard duration to ensure this for most organic compounds.

-

Phase Separation/Centrifugation (C, D): This is a critical step to ensure that only the truly dissolved analyte is measured, preventing undissolved micro-droplets from artificially inflating the result.

-

Quantitative Analysis (F): High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common method for quantifying organic molecules. A calibration curve with known concentrations must be prepared to ensure accuracy.

Acid-Base Properties (pKa)

The pKa value dictates the ionization state of a molecule at a given pH. The parent imidazole is amphoteric. However, in THP-imidazole, the acidic N-H proton is replaced by the THP group. Therefore, the molecule can only act as a base, accepting a proton at the N-3 position.

The pKa of the conjugate acid of imidazole is approximately 7.0. The THP group is electronically neutral and does not significantly alter the electron density of the imidazole ring. Therefore, the pKa of the protonated THP-imidazole is expected to be very close to that of protonated imidazole, in the range of 6.5 - 7.5 .

Implications for Drug Development:

-

A pKa in this range means that THP-imidazole will be partially protonated at physiological pH (7.4). This can influence its ability to cross cell membranes and interact with biological targets.

-

The basicity of the N-3 nitrogen is crucial. It can be a site for unwanted side reactions or coordination to metal catalysts.

-

Critically, the acetal linkage of the THP group is labile (unstable) under acidic conditions. Exposure to a pH significantly below its pKa will lead to the cleavage of the protecting group, regenerating the parent imidazole. This high acid sensitivity is the primary method for its removal in synthesis.

Spectroscopic Properties

Spectroscopic data is essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of THP-imidazole.

-

¹H NMR: The spectrum is complex due to the diastereotopic protons of the THP ring and the creation of a chiral center.

-

Imidazole Protons: Three distinct signals are expected in the aromatic region (~7.0-8.0 ppm).

-

THP Protons: A series of complex multiplets are expected in the aliphatic region (~1.4-4.0 ppm). A characteristic signal for the anomeric proton (O-CH-N) appears further downfield (~4.5 ppm).

-

-

¹³C NMR:

-

Imidazole Carbons: Three signals in the aromatic region (~120-140 ppm).

-

THP Carbons: Six signals in the aliphatic region, with the anomeric carbon (O-C-N) being the most downfield (~98 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. For THP-imidazole, the spectrum would be characterized by:

-

Absence of N-H Stretch: A key diagnostic feature is the absence of the broad N-H stretching band typically seen for imidazole around 3100-3300 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=N and C=C Stretches: Characteristic absorptions for the imidazole ring in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band corresponding to the C-O-C ether linkage of the THP group, typically around 1050-1150 cm⁻¹.

Conclusion and Future Outlook

1-(Tetrahydropyran-2-yl)-1H-imidazole is a cornerstone intermediate in modern organic synthesis. Its physical properties—being a liquid of moderate volatility, possessing limited water solubility, and exhibiting characteristic spectroscopic signatures—are direct consequences of its molecular structure. The key feature remains the acid-labile THP protecting group, which defines its utility and chemical behavior. For researchers in drug development, a firm grasp of these properties is essential for optimizing reaction conditions, designing efficient purification strategies, and anticipating the behavior of more complex, THP-imidazole-containing intermediates. Future work should focus on generating precise quantitative data for its solubility in a wider range of pharmaceutically relevant solvents and buffer systems to better inform formulation and process chemistry.

An In-Depth Technical Guide to the NMR Spectroscopic Data of 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole, a key N-protected imidazole derivative. The tetrahydropyranyl (THP) group is a robust and widely utilized protecting group in organic synthesis, particularly in the development of pharmaceutical intermediates. A thorough understanding of its NMR spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This guide presents a detailed examination of the ¹H and ¹³C NMR spectra, including assignments of chemical shifts and coupling constants. Furthermore, a field-proven, solvent- and catalyst-free synthetic protocol is provided, underscoring green chemistry principles. This document is intended to be an essential resource for researchers and professionals working with this versatile building block.

Introduction

Imidazole and its derivatives are fundamental heterocyclic scaffolds in a vast array of biologically active molecules and pharmaceutical agents. The strategic protection of the imidazole nitrogen is a critical step in multi-step syntheses to prevent unwanted side reactions. The tetrahydropyranyl (THP) group offers a stable and reliable means of protection, being introduced under mild conditions and readily removed when necessary. The compound this compound serves as a valuable intermediate in the synthesis of more complex molecules. Accurate and unambiguous interpretation of its NMR data is crucial for chemists to confirm its successful synthesis and purity. This guide provides a detailed breakdown of the ¹H and ¹³C NMR data, explaining the underlying principles of the observed chemical shifts and coupling patterns.

Molecular Structure and Numbering

The structural integrity and subsequent spectral assignment are best understood with a clear atom numbering system. The following diagram illustrates the numbering convention used throughout this guide for this compound.

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole is a pivotal intermediate in modern organic synthesis, particularly within pharmaceutical and materials science. It features an imidazole core, a ubiquitous heterocycle in bioactive molecules, wherein the reactive N-H proton is masked by a tetrahydropyranyl (THP) protecting group. This strategic protection allows for precise chemical manipulations at other positions of the imidazole ring, which would otherwise be complicated by the acidity of the N-H proton. This guide provides a comprehensive technical overview of the synthesis, in-depth spectroscopic characterization, physicochemical properties, and chemical reactivity of this versatile compound, offering field-proven insights and detailed protocols for its effective utilization.

Introduction: The Strategic Importance of N-H Protection

The imidazole ring is a fundamental structural motif in a vast array of biologically active compounds, including the essential amino acid histidine and numerous pharmaceuticals.[1] Its unique electronic structure, characterized by an aromatic sextet and two nitrogen atoms, imparts both basic and weakly acidic properties. The proton on the pyrrole-like nitrogen (N-1) is sufficiently acidic (pKa ≈ 14) to interfere with many common synthetic transformations, such as organometallic reactions (e.g., Grignard additions, lithiations) and base-catalyzed processes.[1][2]

To overcome this challenge, a protecting group strategy is employed. The tetrahydropyranyl (THP) group is an ideal choice for protecting the imidazole N-H functionality. It forms a stable acetal linkage that is resistant to a wide range of nucleophilic and basic conditions, yet can be readily removed under mild acidic conditions.[3][4] The resulting compound, this compound, serves as a charge-neutral, highly soluble, and synthetically versatile building block.

Causality Behind Protecting Group Selection:

-

Stability: The THP ether is stable to strong bases (e.g., alkyl lithiums, Grignard reagents), hydrides, and organometallic reagents.

-

Ease of Introduction/Removal: It is easily introduced using inexpensive reagents and cleaved under mild acidic conditions that often leave other acid-labile groups intact.[5]

-

Solubility: The THP group often enhances the solubility of the parent molecule in organic solvents, facilitating reaction monitoring and purification.

Synthesis: Formation of the N-Acetal Linkage

The most common and efficient synthesis of this compound involves the acid-catalyzed addition of imidazole to 3,4-dihydro-2H-pyran (DHP).

Mechanism of Synthesis:

The reaction proceeds via protonation of the DHP enol ether to form a resonance-stabilized oxocarbenium ion. The nucleophilic N-1 atom of imidazole then attacks this electrophilic intermediate, and subsequent deprotonation yields the final N-protected product.[3]

Caption: Mechanism for the acid-catalyzed synthesis of 1-(THP)-1H-imidazole.

Experimental Protocol: Synthesis

-

Reagent Setup: To a solution of imidazole (6.81 g, 100 mmol) in anhydrous dichloromethane (DCM, 200 mL) in a round-bottom flask equipped with a magnetic stirrer, add a catalytic amount of p-toluenesulfonic acid (PTSA, ~170 mg, 1 mol%).

-

Addition of DHP: Cool the mixture to 0 °C in an ice bath. Add 3,4-dihydro-2H-pyran (DHP, 9.2 mL, 105 mmol, 1.05 eq) dropwise over 15 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imidazole spot has disappeared.

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography (silica gel, ethyl acetate/hexanes) to yield the pure product as a colorless to pale yellow liquid.

Spectroscopic Characterization: A Multi-faceted Analysis

A robust characterization of the molecule's structure is achieved by combining Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Caption: A typical analytical workflow for the characterization of the title compound.

¹H NMR Spectroscopy

¹H NMR provides detailed information about the electronic environment and connectivity of protons in the molecule. The spectrum is characterized by distinct signals for the imidazole ring protons and a complex set of signals for the diastereotopic protons of the THP ring.

| Proton Assignment | Chemical Shift (δ) ppm (CDCl₃, 400 MHz) | Multiplicity | Key Insights |

| Imidazole H-2 | ~7.8 - 8.1 | Singlet (s) | Most deshielded imidazole proton due to proximity to two electronegative nitrogen atoms. |

| Imidazole H-5 | ~7.2 - 7.4 | Singlet (s) or narrow triplet | Less deshielded than H-2. |

| Imidazole H-4 | ~7.0 - 7.2 | Singlet (s) or narrow triplet | Typically the most shielded imidazole proton. |

| THP H-2' (Anomeric) | ~5.3 - 5.5 | Doublet of Doublets (dd) | Highly deshielded due to being an acetal proton (bonded to O and N). |

| THP H-6'ax / H-6'eq | ~3.6 - 4.1 | Multiplets (m) | Methylene protons adjacent to the ring oxygen. Diastereotopic and show complex splitting. |

| THP H-3'/H-4'/H-5' | ~1.5 - 2.1 | Multiplets (m) | Remaining methylene protons of the THP ring. |

Expert Interpretation: The chemical shift of the anomeric proton (H-2') is a hallmark of successful protection. Its downfield position and characteristic dd splitting pattern confirm the formation of the N-C-O acetal linkage. The absence of a broad N-H signal (typically >10 ppm for imidazole) is another primary indicator of a successful reaction.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton.

| Carbon Assignment | Chemical Shift (δ) ppm (CDCl₃, 100 MHz) | Key Insights |

| Imidazole C-2 | ~137 - 139 | Most deshielded imidazole carbon, between two nitrogens. |

| Imidazole C-5 | ~129 - 131 | |

| Imidazole C-4 | ~117 - 119 | |

| THP C-2' (Anomeric) | ~87 - 89 | Characteristic downfield shift for an acetal carbon.[6] |

| THP C-6' | ~67 - 69 | Carbon adjacent to the ring oxygen.[6] |

| THP C-3'/C-4'/C-5' | ~20 - 31 | Aliphatic carbons of the THP ring.[6] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~3100-3150 | C-H stretch (aromatic) | Confirms the presence of the imidazole ring C-H bonds. |

| ~2850-2950 | C-H stretch (aliphatic) | Confirms the presence of the THP ring C-H bonds. |

| ~1500-1600 | C=N, C=C stretch | Characteristic of the imidazole ring vibrations.[7] |

| ~1050-1150 | C-O-C stretch (strong) | Key diagnostic peak for the THP ether/acetal functional group. |

| Absence of broad peak ~3200-3400 | N-H stretch | The absence of this peak confirms the N-H has been successfully protected.[7] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the overall composition.

-

Molecular Ion (M⁺): For C₈H₁₂N₂O, the expected exact mass is 152.1004 g/mol . A high-resolution mass spectrometry (HRMS) analysis should find a peak at m/z = 153.1077 for the [M+H]⁺ ion in ESI mode.

-

Key Fragmentation: The most characteristic fragmentation pathway involves the cleavage of the N-C bond of the acetal. This results in two primary fragments:

-

m/z = 85: The tetrahydropyranyl cation [C₅H₉O]⁺.

-

m/z = 68: The imidazole radical cation [C₃H₄N₂]⁺ or m/z = 67 for the imidazolyl fragment [C₃H₃N₂]⁺.

-

Physicochemical Properties

A summary of the key physical and chemical properties is presented below.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₁₂N₂O | - |

| Molecular Weight | 152.19 g/mol | - |

| Appearance | Colorless to pale yellow liquid/oil | Based on similar compounds.[8] |

| CAS Number | 161014-15-9 | [9] |

| Boiling Point | Not well-documented, but expected to be higher than imidazole | Protection increases molecular weight and size. |

| Solubility | Soluble in most common organic solvents (DCM, THF, EtOAc, Acetone). | The THP group enhances organic solubility. |

Chemical Reactivity and Applications

The primary utility of 1-(THP)-1H-imidazole is as a protected intermediate for the regioselective functionalization of the imidazole ring.

Directed C-2 Lithiation

The most significant application is in directed metallation. The THP group allows for clean deprotonation at the C-2 position using a strong base like n-butyllithium (n-BuLi), forming a potent nucleophile. This intermediate can then be reacted with a wide range of electrophiles.[10]

Protocol: C-2 Lithiation and Quenching with an Electrophile (e.g., Iodomethane)

-

Setup: Dissolve 1-(THP)-1H-imidazole (1.52 g, 10 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere and cool to -78 °C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise. Stir the resulting solution at -78 °C for 1 hour.

-

Quenching: Add iodomethane (0.75 mL, 12 mmol) dropwise.

-

Warm-up: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate. The organic layers are then dried and concentrated to yield the C-2 methylated product.

Deprotection: Regenerating the N-H Bond

The THP group is reliably cleaved under mild acidic conditions, regenerating the free imidazole.[5]

Mechanism of Deprotection: This is the reverse of the protection mechanism. Acid protonates the ether oxygen of the THP ring, leading to the elimination of the imidazole anion and the formation of the resonance-stabilized oxocarbenium ion, which is then trapped by the solvent (e.g., water or alcohol).[3]

Protocol: Acidic Deprotection

-

Setup: Dissolve the THP-protected imidazole derivative (10 mmol) in methanol (50 mL).

-

Acidification: Add a catalytic amount of a strong acid, such as concentrated HCl (a few drops) or PTSA (190 mg, 1 mmol).

-

Reaction: Stir the solution at room temperature for 2-4 hours, monitoring by TLC.

-

Neutralization: Upon completion, neutralize the acid with a base such as triethylamine or saturated sodium bicarbonate solution.

-

Purification: Remove the solvent under reduced pressure and purify the resulting free imidazole derivative by recrystallization or chromatography.

Conclusion

This compound is more than just a protected molecule; it is a strategic tool that unlocks a wide range of synthetic possibilities for the imidazole core. A thorough understanding of its synthesis and a multi-technique approach to its characterization—combining ¹H NMR, ¹³C NMR, FT-IR, and MS—are essential for its effective and reliable use in research and development. The detailed protocols and spectral interpretations provided in this guide serve as a robust foundation for scientists aiming to leverage this versatile building block in the creation of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. ias.ac.in [ias.ac.in]

- 3. total-synthesis.com [total-synthesis.com]

- 4. youtube.com [youtube.com]

- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound | 161014-15-9 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

The Strategic Selection and Application of Imidazole Protecting Groups: A Technical Guide for Researchers

The imidazole ring is a cornerstone of medicinal chemistry and drug development, appearing in a vast array of pharmaceuticals and biologically active molecules.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore. However, the nucleophilic nature of the imidazole nitrogen often necessitates a protection-deprotection strategy during multi-step organic syntheses to prevent unwanted side reactions.[2] This guide provides an in-depth analysis of the most effective imidazole protecting groups, offering field-proven insights into their selection, application, and removal to empower researchers in the synthesis of complex molecules.

The Imperative for Imidazole Protection

The imidazole moiety contains two nitrogen atoms: a pyridinium-like nitrogen (N1) and a pyrrole-like nitrogen (N3). The pyrrole-like nitrogen is nucleophilic and readily reacts with electrophiles. This reactivity, while beneficial in biological contexts, can be a significant challenge in chemical synthesis. Protecting the imidazole nitrogen masks its nucleophilicity, allowing other transformations to be carried out on the molecule without interference.[2] An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[3] The choice of protecting group is therefore a critical strategic decision in the design of a synthetic route.

Key Imidazole Protecting Groups: A Comparative Analysis

The selection of an appropriate imidazole protecting group is dictated by the overall synthetic strategy, particularly the reaction conditions that will be employed in subsequent steps. This section details the properties and applications of the most widely used protecting groups.

N-Arylmethyl Protecting Groups: Trityl (Trt), Benzyl (Bn), and p-Methoxybenzyl (PMB)

N-Arylmethyl groups are a versatile class of protecting groups known for their distinct steric and electronic properties.

-

Trityl (Triphenylmethyl, Trt): The bulky trityl group offers significant steric hindrance, which can influence the reactivity of the imidazole ring.[4] It is highly sensitive to acidic conditions, allowing for facile deprotection with reagents like trifluoroacetic acid (TFA) or acetic acid.[4] Conversely, the Trt group is robust under basic and neutral conditions, making it orthogonal to many other protecting groups.[4]

-

Benzyl (Bn): The benzyl group is a widely used protecting group for various nitrogen-containing heterocycles.[5][6] It is typically introduced using benzyl bromide with a base like potassium carbonate or sodium hydride.[7] Deprotection is most commonly achieved through hydrogenolysis (H₂, Pd/C).[8]

-

p-Methoxybenzyl (PMB): The PMB group is similar to the benzyl group but offers the advantage of being removable under oxidative conditions with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), in addition to acidic cleavage.[9][10] This provides an additional layer of orthogonality in complex syntheses.

N-Alkoxymethyl Protecting Groups: [2-(Trimethylsilyl)ethoxy]methyl (SEM)

The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is a valuable tool for imidazole protection due to its unique deprotection mechanism.

The SEM group is stable under a variety of conditions, including basic, reductive, and organometallic reagents.[11] Its removal is typically achieved through the action of fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) or strong acids. The fluoride-mediated deprotection proceeds via a pentavalent siliconate intermediate that undergoes a β-elimination.[11] This specific cleavage condition makes the SEM group orthogonal to many other protecting groups. However, acidic deprotection can be sluggish.[11]

N-Carbamate Protecting Groups: tert-Butoxycarbonyl (Boc)

The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis and is also frequently used for imidazole protection.[5]

The Boc group is generally stable under a wide range of non-acidic conditions.[12] Its removal is most commonly achieved with strong acids like TFA.[13] However, methods for its cleavage under basic or reductive conditions have also been developed. For instance, N-Boc-imidazoles can be selectively deprotected using sodium borohydride (NaBH₄) in ethanol.[14][15] This mild reductive cleavage is compatible with other protecting groups like N-Cbz and N-Fmoc.[14]

N-Sulfonyl Protecting Groups: Tosyl (Ts)

Sulfonyl groups, such as the p-toluenesulfonyl (tosyl, Ts) group, are effective at reducing the nucleophilicity and basicity of the imidazole nitrogen due to their electron-withdrawing nature.[16]

N-Tosyl imidazoles are stable under both acidic and basic conditions.[16] The introduction of the tosyl group is typically achieved using p-toluenesulfonyl chloride in the presence of a base.[16] While the deprotection of N-tosyl groups can be challenging, a mild method involves the use of carboxylic anhydrides, like acetic anhydride, in the presence of pyridine.[12][16] Other methods include the use of strong reducing agents like sodium in liquid ammonia or magnesium in methanol.[17][18]

Comparative Stability of Imidazole Protecting Groups

The following table summarizes the stability of common imidazole protecting groups under various reaction conditions, providing a quick reference for strategic planning in multi-step syntheses.

| Protecting Group | Strong Acid | Weak Acid | Strong Base | Weak Base | Oxidizing Agents | Reducing Agents (H₂) | Nucleophiles |

| Trityl (Trt) | Labile | Labile | Stable | Stable | Stable | Stable | Stable |

| Benzyl (Bn) | Stable | Stable | Stable | Stable | Stable | Labile | Stable |

| p-Methoxybenzyl (PMB) | Labile | Stable | Stable | Stable | Labile | Labile | Stable |

| SEM | Labile | Stable | Stable | Stable | Stable | Stable | Stable (cleaved by F⁻) |

| Boc | Labile | Stable | Stable | Stable | Stable | Stable (labile to NaBH₄) | Stable |

| Tosyl (Ts) | Stable | Stable | Stable | Stable | Stable | Stable (labile to Na/NH₃) | Stable |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the introduction and removal of key imidazole protecting groups.

Trityl (Trt) Group

Protection of Imidazole with Trityl Chloride

-

Materials: Imidazole, trityl chloride (TrCl), triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

-

Procedure:

-

Dissolve imidazole (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.

-

Add Et₃N or DIPEA (1.1-1.5 eq) to the solution and stir.

-

Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[4]

-

Deprotection of N-Trityl Imidazole

-

Materials: N-trityl imidazole derivative, trifluoroacetic acid (TFA) or acetic acid, dichloromethane (DCM).

-

Procedure:

-

Dissolve the N-trityl imidazole derivative in DCM.

-

Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.

-

Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.

-

Upon completion, neutralize the acid with a saturated sodium bicarbonate solution.

-

Extract the product, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[4]

-

tert-Butoxycarbonyl (Boc) Group

Protection of Imidazole with Di-tert-butyl dicarbonate (Boc₂O)

-

Materials: Imidazole, di-tert-butyl dicarbonate (Boc₂O), triethylamine (Et₃N), methanol (MeOH).

-

Procedure:

-

To a solution of imidazole (1.0 eq) in MeOH, add Et₃N (1.0 eq) and Boc₂O (1.1 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with brine, 5% NaHCO₃, and water.

-

Dry the organic phase over Na₂SO₄, evaporate the solvent, and purify the product by column chromatography.[4]

-

Deprotection of N-Boc Imidazole using NaBH₄

-

Materials: N-Boc imidazole derivative, sodium borohydride (NaBH₄), ethanol (EtOH).

-

Procedure:

-

Dissolve the N-Boc imidazole derivative in ethanol (95% or dry).

-

Add NaBH₄ (1.5-3.0 eq) to the solution at room temperature.

-

Stir the reaction mixture and monitor by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the deprotected imidazole.[14]

-

Tosyl (Ts) Group

Protection of Imidazole with p-Toluenesulfonyl Chloride (TsCl)

-

Materials: Nα-benzoyl-L-histidine methyl ester, p-toluenesulfonyl chloride (TsCl), anhydrous sodium carbonate, chloroform, methanol.

-

Procedure:

-

Dissolve Nα-benzoyl-L-histidine methyl ester (1.0 eq) in a mixture of chloroform and methanol.

-

Add anhydrous sodium carbonate followed by a solution of TsCl (1.0 eq) in chloroform.

-

Stir the mixture at room temperature and monitor by TLC.

-

Upon completion, filter the reaction mixture and concentrate in vacuo to yield the N-tosylated product.[16]

-

Deprotection of N-Tosyl Imidazole using Acetic Anhydride

-

Materials: N-tosyl imidazole derivative, acetic anhydride, pyridine, methanol.

-

Procedure:

-

Dissolve the N-tosyl imidazole derivative in acetic anhydride containing a small amount of pyridine (e.g., 2 vol %).

-

Stir the reaction at room temperature and follow the progress by TLC.

-

Once the starting material is consumed, concentrate the mixture under reduced pressure.

-

Stir the residue with methanol for 1 hour to quench the excess anhydride.

-

After evaporation of methanol and methyl acetate, add water and adjust the pH to ~8 with solid sodium carbonate.

-

Extract the aqueous layer with chloroform, dry the combined organic layers, and concentrate to give the deprotected product.[12][16]

-

Visualizing Reaction Mechanisms and Workflows

Diagrams are essential for understanding the flow of chemical transformations and the logic behind synthetic strategies.

Mechanism of N-SEM Imidazole Deprotection with Fluoride

Caption: Fluoride-mediated deprotection of an N-SEM protected imidazole.

Strategic Selection of an Imidazole Protecting Group

Caption: Decision workflow for selecting an imidazole protecting group.

Conclusion

The strategic use of protecting groups is indispensable in modern organic synthesis. For molecules containing the ubiquitous imidazole ring, a careful selection from the available protecting groups is paramount to the success of the synthetic endeavor. This guide has provided a comprehensive overview of the most common and effective imidazole protecting groups, detailing their stability, orthogonality, and the practical aspects of their application and removal. By understanding the causality behind the choice of reagents and reaction conditions, researchers can design more efficient and robust synthetic routes, ultimately accelerating the discovery and development of new chemical entities.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. Protective Groups [organic-chemistry.org]

- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. total-synthesis.com [total-synthesis.com]

- 10. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. arkat-usa.org [arkat-usa.org]

- 15. [PDF] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH | Semantic Scholar [semanticscholar.org]

- 16. scispace.com [scispace.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

The Tetrahydropyranyl (THP) Group as a Robust Protecting Strategy for N-Heterocycles: A Technical Guide

Introduction: Navigating the Complexities of N-Heterocycle Synthesis

In the landscape of modern organic synthesis, particularly within drug discovery and development, N-heterocycles represent a cornerstone of molecular architecture. Their prevalence in pharmaceuticals and biologically active compounds necessitates precise and reliable methods for their chemical manipulation. A frequent challenge in the multi-step synthesis of complex molecules bearing these moieties is the inherent reactivity of the N-H bond. This nucleophilic and often acidic site can interfere with a wide array of synthetic transformations. Consequently, the strategic implementation of protecting groups is not merely a matter of convenience but a critical determinant of synthetic success.